N-Acetoxy-2-acetamidofluorene
Overview
Description
N-Acetoxy-2-acetamidofluorene is a 2-acetamidofluorene compound in which the parent 2-acetamidofluorene is substituted on nitrogen by an acetoxy group . It has a role as a carcinogenic agent and a mutagen . It forms DNA adducts at the C-8 position in guanine, resulting in single strand breaks .
Synthesis Analysis
The carcinogen N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF) can be synthesized effectively in milligram amounts by reacting N-hydroxy-2-acetylaminofluorene (N-hydroxy-AAF) with acetic anhydride in a continuously mixed, closed 2-phase system consisting of ethyl ether/petroleum ether (2 : 1 v/v) and dilute sodium bicarbonate .Molecular Structure Analysis
The molecular formula of this compound is C17H15NO3 . The IUPAC name is [acetyl (9 H -fluoren-2-yl)amino] acetate . The InChI is InChI=1S/C17H15NO3/c1-11(19)18(21-12(2)20)15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10H,9H2,1-2H3 .Chemical Reactions Analysis
N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF) reacts with specific DNA sites in supercoiled plasmid DNA that assume non-B DNA structures . The N-hydroxy metabolite undergoes several enzymatic and non-enzymatic rearrangements. It can be O-acetylated by cytosolic N-acetyltransferase enzyme to yield N-acetyl-N-acetoxyaminofluorene .Physical and Chemical Properties Analysis
The molecular weight of this compound is 281.30 g/mol . The computed descriptors include IUPAC Name, InChI, InChIKey, and Canonical SMILES .Scientific Research Applications
Electrophilicity and Mutagenicity Enhancement : Derivatives of N-AcO-AAF, particularly those with electron-donating groups, show increased electrophilicity and mutagenicity. This suggests the possibility of modifying the biological activity of N-AcO-AAF through electronic manipulation (Cole, Pan, & Fletcher, 1980).
Reaction with Phosphate Ester : N-AcO-AAF reacts with phosphate buffer to yield water-soluble fluorene derivatives. This reaction produces reactive phosphate esters, which may be significant in understanding the carcinogenic metabolism of aromatic hydroxamic acids (Lotlikar & Wasserman, 1970).
Role in Cytochrome P-450 Enzyme System : N-AcO-AAF undergoes N- and ring-hydroxylation in a cytochrome P-450 enzyme system derived from rat liver. This highlights its involvement in biochemical pathways within liver cells (Lotlikar & Zaleski, 1975).
Interaction with Nucleic Acids : N-AcO-AAF reacts with DNA and RNA, causing structural changes and a decrease in guanine content. This indicates its potential role in DNA damage and carcinogenesis (Miller, Juhl, & Miller, 1966).
Mutagenicity and Carcinogenicity Correlation : Studies have found a correlation between the mutagenic potential of N-AcO-AAF and its binding in liver cell constituents, indicating its relevance in understanding the mechanisms of carcinogenicity (Mcgregor, 1975).
Synthesis of Nucleic Acid Derivatives : A novel method for synthesizing N-AcO-AAF and its adducts has been developed, enabling the study of its interactions with nucleic acids at a higher specificity (van Roy, Moyer, & Austin, 1981).
Reactions with Cellular Nucleophiles : N-AcO-AAF demonstrates reactivity with various cellular nucleophiles, providing insights into its potential mechanisms of action in carcinogenesis (Scribner & Naimy, 1973).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[acetyl(9H-fluoren-2-yl)amino] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(19)18(21-12(2)20)15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOMHWALMFWNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209828 | |
Record name | Acetoxyacetylaminofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6098-44-8 | |
Record name | N-Acetoxy-N-acetyl-2-aminofluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6098-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoxyacetylaminofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006098448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetoxy AAF | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetoxyacetylaminofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Acetoxy-2-acetamidofluorene interact with cellular components and what are the downstream effects?
A1: this compound acts as an electrophilic metabolite, primarily targeting DNA. It preferentially reacts with guanosine residues in DNA, forming adducts. [] This adduct formation disrupts DNA structure and can lead to mutations during replication, ultimately contributing to carcinogenesis. []
Q2: Does this compound react differently with various cellular nucleophiles compared to similar compounds?
A2: Yes, research indicates this compound exhibits a distinct preference for guanosine among nucleosides. [] Conversely, the sulfate ester of N-hydroxy-2-acetamidophenanthrene displays comparable reactivity with both adenosine and guanosine. [] This suggests structural differences between these compounds influence their reactivity and substrate specificity.
Q3: What role does glutathione play in the cellular response to this compound?
A3: Glutathione, a key cellular antioxidant, doesn't appear to directly scavenge this compound. [] Studies show that pre-treating bacteria with this compound doesn't impact the viability or mutagenicity when exposed to sulfite, a compound known to deplete glutathione levels. [] This suggests this compound might exert its effects through mechanisms independent of direct glutathione detoxification.
Q4: Are there any proposed mechanisms explaining the reactivity differences observed between this compound and related compounds?
A4: One hypothesis suggests the adduct-forming capabilities of this compound and its analogues might stem from their potential to form radical cations. [] Studies using the stable free radical 2,2-diphenyl-1-picrylhydrazyl showed that this compound rapidly decolorized it, unlike N-Acetoxy-2-acetamidophenanthrene or N-Acetoxy-4-acetamidobiphenyl. [] This suggests radical cation formation could be a significant factor influencing the reactivity and subsequently, the carcinogenic potential of these compounds.
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